molecular formula C14H21NO5 B13938287 5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate

Cat. No.: B13938287
M. Wt: 283.32 g/mol
InChI Key: FKROEHPGERUXMJ-UHFFFAOYSA-N
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Description

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an oxo group attached to a spiro[2.5]octane ring system. The compound’s molecular formula is C12H19NO3, and it has a molecular weight of 225.284 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl and methylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation systems can help optimize reaction conditions, reduce production costs, and ensure consistent product quality. Industrial production methods may also involve the use of specialized purification techniques, such as chromatography and crystallization, to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-7-9(11(17)19-4)10(16)14(8-15)5-6-14/h9H,5-8H2,1-4H3

InChI Key

FKROEHPGERUXMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C2(C1)CC2)C(=O)OC

Origin of Product

United States

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